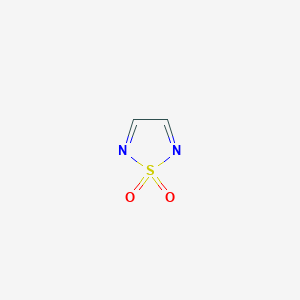
1,2,5-Thiadiazole 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-Thiadiazole 1,1-dioxide is a heterocyclic compound characterized by a five-membered ring containing one sulfur atom and two nitrogen atoms. This compound is notable for its oxidized sulfur atom, which imparts unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1,2,5-thiadiazole 1,1-dioxide can be achieved through several routes. One common method involves the condensation of 1,2-diketones or cyanogen with sulfamide, followed by oxidation using meta-chloroperoxybenzoic acid (mCPBA) . Another approach includes the oxidation of pre-existing heterocyclic scaffolds such as 1,2,5-thiadiazoles or 1,2,5-thiadiazole 1-oxides . Industrial production methods often rely on these synthetic strategies, optimizing reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
1,2,5-Thiadiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions typically yield radical anions, which are of interest in material sciences.
Common reagents used in these reactions include oxidizing agents like mCPBA and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,5-Thiadiazole 1,1-dioxide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,5-thiadiazole 1,1-dioxide involves its interaction with molecular targets through its oxidized sulfur atom. . The compound’s ability to form coordination complexes with metals further enhances its versatility in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
1,2,5-Thiadiazole 1,1-dioxide can be compared with other thiadiazole derivatives, such as:
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,3,4-Thiadiazole
While these compounds share a similar heterocyclic structure, this compound is unique due to its oxidized sulfur atom, which imparts distinct chemical properties and reactivity . This uniqueness makes it particularly valuable in the development of functional materials and coordination chemistry.
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and versatile applications. Its synthesis, reactivity, and potential in various scientific fields make it a valuable subject of study for researchers and industry professionals alike.
Eigenschaften
CAS-Nummer |
140651-41-8 |
|---|---|
Molekularformel |
C2H2N2O2S |
Molekulargewicht |
118.12 g/mol |
IUPAC-Name |
1,2,5-thiadiazole 1,1-dioxide |
InChI |
InChI=1S/C2H2N2O2S/c5-7(6)3-1-2-4-7/h1-2H |
InChI-Schlüssel |
YOTIBQOCCYWJMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NS(=O)(=O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene](/img/structure/B14267887.png)
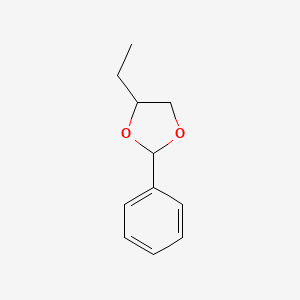
![1-[(2-Methoxypropan-2-YL)peroxy]dodecane](/img/structure/B14267899.png)

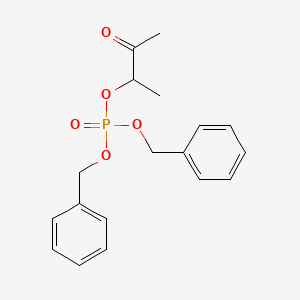
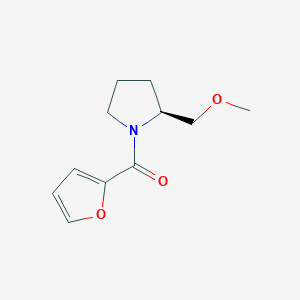
![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)
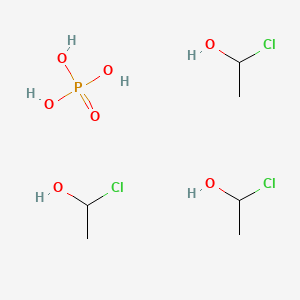
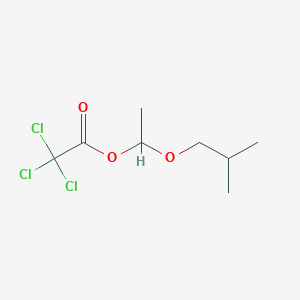

![8-Methoxy-8'-nitro-3-phenyl-2,2'-spirobi[naphtho[2,3-b]pyran]](/img/structure/B14267954.png)
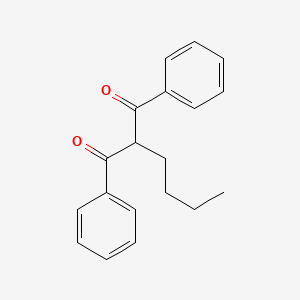

![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
